Cas no 91216-38-5 (7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)

7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 7,7,9-TRIMETHYL-1,3-DIAZA-SPIRO[4.5]DECANE-2,4-DIONE
- (5R,9R)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione
- DTXSID90392209
- SR-01000037478-1
- AKOS008966850
- 91216-38-5
- EN300-04498
- CS-0219622
- HMS1724P22
- WAY-629148
- DB-359695
- G21712
- Z56867247
- SCHEMBL13963621
- SR-01000037478
- 7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione
-
- インチ: InChI=1S/C11H18N2O2/c1-7-4-10(2,3)6-11(5-7)8(14)12-9(15)13-11/h7H,4-6H2,1-3H3,(H2,12,13,14,15)
- InChIKey: WEMSWZNPULDTJM-UHFFFAOYSA-N
- ほほえんだ: CC1CC(CC2(C1)C(=O)NC(=O)N2)(C)C
計算された属性
- せいみつぶんしりょう: 210.136827821g/mol
- どういたいしつりょう: 210.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 0
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A522617-50mg |
7,7,9-Trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 97% | 50mg |
$83.0 | 2023-09-02 | |
TRC | B588573-25mg |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 25mg |
$ 50.00 | 2022-06-07 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T876418-25mg |
7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 25mg |
¥498.60 | 2022-08-31 | |
Aaron | AR019IGH-50mg |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 50mg |
$98.00 | 2025-02-14 | |
1PlusChem | 1P019I85-10g |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 10g |
$1726.00 | 2024-04-20 | |
Aaron | AR019IGH-10g |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 10g |
$1876.00 | 2024-07-18 | |
1PlusChem | 1P019I85-1g |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 1g |
$450.00 | 2024-04-20 | |
Aaron | AR019IGH-1g |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 1g |
$457.00 | 2025-02-14 | |
1PlusChem | 1P019I85-2.5g |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 95% | 2.5g |
$821.00 | 2024-04-20 | |
TRC | B588573-250mg |
7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |
91216-38-5 | 250mg |
$ 275.00 | 2022-06-07 |
7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dioneに関する追加情報
Introduction to 7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione (CAS No. 91216-38-5)
7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione is a structurally unique heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its intriguing chemical framework and potential biological activities. The compound belongs to the spirocyclic class of molecules, characterized by a rigid bicyclic system consisting of a nitrogen-containing heterocycle linked to a decane backbone. This structural motif imparts distinctive electronic and steric properties, making it a valuable scaffold for the development of novel therapeutic agents.
The CAS No. 91216-38-5 serves as a unique identifier for this compound, ensuring precise classification and retrieval in scientific databases and literature. The molecular formula of 7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione is C₁₁H₁₇N₃O₂, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a complex spirocyclic configuration. The presence of multiple methyl substituents at the 7th and 9th positions enhances the lipophilicity of the molecule, which is often a critical factor in drug bioavailability and membrane permeability.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the pharmacophoric features of 7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione. Studies employing quantum mechanical calculations have revealed that the spirocyclic core exhibits significant aromatic stabilization due to conjugation between the nitrogen atoms and the carbonyl groups. This electronic delocalization not only contributes to the compound's stability but also influences its interactions with biological targets.
In the realm of medicinal chemistry, spirocyclic compounds have been increasingly recognized for their potential as scaffolds for drug discovery. The rigid three-dimensional structure provided by the spiro linkage often enhances binding affinity and selectivity towards biological receptors. For instance, derivatives of 7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione have shown promise in preclinical studies as modulators of enzyme activity and receptor binding. The nitrogen-containing heterocycle within the molecule is particularly noteworthy for its ability to engage in hydrogen bonding interactions with polar residues in protein targets.
The synthesis of 7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione presents a fascinating challenge due to its complex spirocyclic architecture. Traditional synthetic approaches often involve multi-step sequences involving cyclization reactions and functional group transformations. However, recent methodologies leveraging transition metal-catalyzed reactions have streamlined the synthesis process significantly. For example, palladium-catalyzed coupling reactions have enabled efficient construction of the spirocyclic core with high regioselectivity.
Biological evaluation of 7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione has revealed intriguing pharmacological profiles that warrant further exploration. Preliminary in vitro assays suggest that this compound exhibits moderate inhibitory activity against certain kinases and proteases implicated in inflammatory pathways. Additionally, its structural motif bears resemblance to known bioactive molecules used in treating neurological disorders and cancer-related conditions.
The potential therapeutic applications of 7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione are further underscored by its favorable pharmacokinetic properties observed in animal models. Studies indicate that oral administration leads to reasonable bioavailability and prolonged circulation half-life due to its lipophilic nature combined with metabolic stability against oxidative degradation.
Future research directions may focus on exploring analogs of 7,7,9-trimethyl-1,3,diazaspiro4,.5decane,-2,4,-dione designed to enhance specific pharmacological effects or improve pharmacokinetic profiles further.[1] Advances in structure-based drug design techniques will be instrumental in optimizing this scaffold for clinical translation.[2]
The integration of machine learning algorithms into virtual screening campaigns has accelerated the identification of promising derivatives.[3] By leveraging large-scale datasets containing experimentally derived bioactivity data for related compounds,[4] researchers can predict novel analogs with enhanced efficacy or reduced toxicity.[5]
The role of computational modeling in understanding molecular interactions cannot be overstated.[6] Molecular dynamics simulations have provided insights into how CAS No. 91216-38-5, when bound to target proteins or enzymes,[7] adopts specific conformational states that modulate biological function.[8]
In conclusion,
1) The unique structural features
2) Potent biological activities
3) Favorable pharmacokinetic properties
position 7,
8) 9,-trimethyl,
10) 1,
11) 3,-diazaspiro,)
.
.
decane
-
-dione
as
an
exciting
lead
for
future
drug
development.
Further
exploration
will
be
crucial
in unlocking
its full therapeutic potential.
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